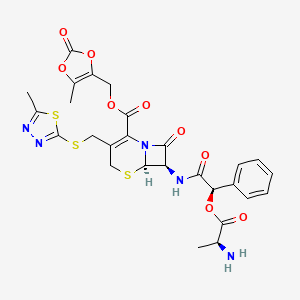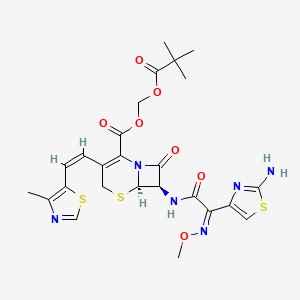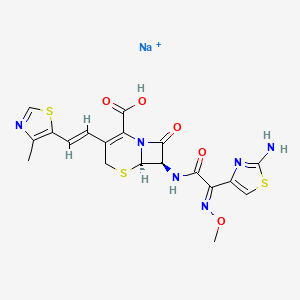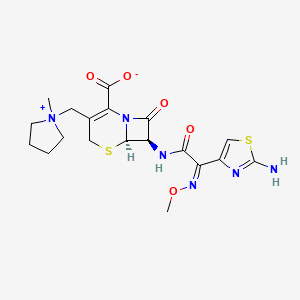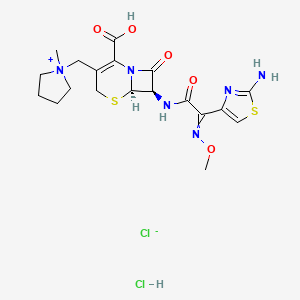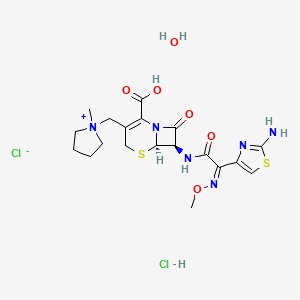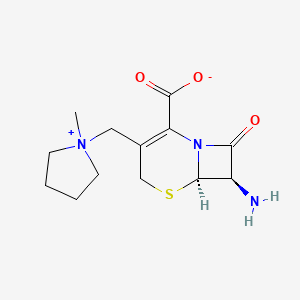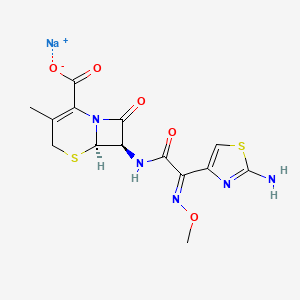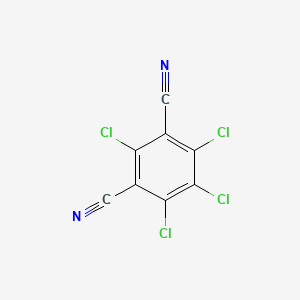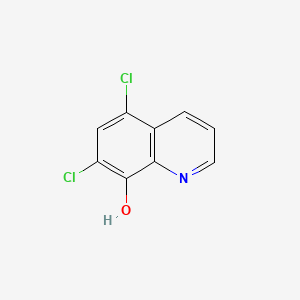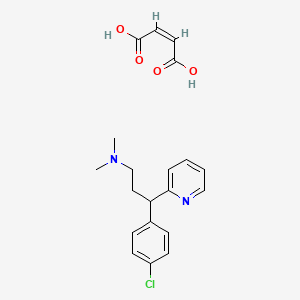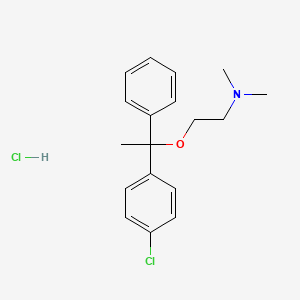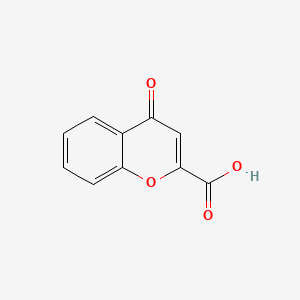
色卡布
概述
描述
科学研究应用
作用机制
铬碳主要通过其血管保护特性发挥作用。 它通过稳定血管内皮和减少氧化应激发挥作用 . 该化合物靶向参与炎症和氧化损伤的各种分子途径,从而保护血管免受损伤 . 铬碳的作用机制还包括抑制脂质过氧化,这是预防血管损伤的关键因素 .
准备方法
铬碳可以通过多种合成路线合成。 一种常见的方法是在高压和高温条件下使色酮与二氧化碳反应 . 该反应通常需要催化剂,例如过渡金属络合物,以促进羧化过程。 工业生产方法通常采用连续流动反应器,以确保产品质量和产量的一致性 .
化学反应分析
铬碳经历了几种类型的化学反应,包括:
相似化合物的比较
铬碳可以与其他类似化合物进行比较,例如:
属性
IUPAC Name |
4-oxochromene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6O4/c11-7-5-9(10(12)13)14-8-4-2-1-3-6(7)8/h1-5H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVMGXWBCQGAWBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6045878 | |
| Record name | Chromocarb | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6045878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4940-39-0 | |
| Record name | 4-Oxo-4H-1-benzopyran-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4940-39-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chromocarb [INN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004940390 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | chromocarb | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758218 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Chromocarb | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6045878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-oxo-4H-chromene-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.257 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHROMOCARB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FY38S0790W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Chromocarb diethylamine in reducing blood-brain barrier permeability disruption?
A1: While the exact mechanism is not fully elucidated, research suggests that Chromocarb diethylamine might act by protecting the structural integrity of blood vessels. In a study using collagenase to induce blood-brain barrier disruption, pretreatment with Chromocarb diethylamine significantly reduced the degradation of the vascular wall. [] This protective effect was evidenced by reduced permeability, faster recovery time, lower hydroxyproline levels in cerebrospinal fluid, and preserved collagen content in brain capillary basal lamina. []
Q2: Has Chromocarb diethylamine demonstrated efficacy in treating ocular inflammation?
A2: Yes, studies indicate that Chromocarb diethylamine exhibits a protective effect against inflammation-induced blood-ocular barrier disruption. In a rabbit model of uveitis induced by clove oil, topical application of Chromocarb diethylamine significantly reduced the leakage of radiolabeled serum albumin into the aqueous humor, indicating a preservation of barrier integrity. [] Notably, while lacking inherent anti-inflammatory properties, the compound showed comparable efficacy to prednisolone in mitigating corneal edema and blood-ocular barrier disruption. []
Q3: Can Chromocarb diethylamine mitigate oxidative stress in ocular tissues following surgical procedures?
A3: Research suggests that Chromocarb diethylamine exhibits potent antioxidant properties in the context of surgically induced oxidative stress in ocular tissues. A study investigated the effect of oral Chromocarb diethylamine pretreatment on malondialdehyde levels (a marker of lipid peroxidation) in rabbit eyes following vitrectomy. [] The results demonstrated that Chromocarb diethylamine effectively suppressed the increase in retinal malondialdehyde levels typically observed after vitrectomy, indicating a protective effect against oxidative damage. []
Q4: Are there any studies investigating the pharmacokinetic properties of Chromocarb diethylamine?
A4: While limited information is available regarding the detailed pharmacokinetic profile of Chromocarb diethylamine, one study investigated the kinetics of the compound in pigmented rabbits following a single ocular instillation. [] This study utilized a radiolabeled form of Chromocarb to track its distribution and elimination. [] Further research is needed to fully elucidate the absorption, distribution, metabolism, and excretion profile of the compound.
Q5: Does Chromocarb diethylamine show promise in treating venous insufficiency?
A5: Several clinical studies have explored the therapeutic potential of Chromocarb diethylamine in managing peripheral venous insufficiency. Research has investigated its effects on venous compliance and capillary resistance in humans. [, ] Additionally, studies have assessed the venotropic effects of Chromocarb diethylamine in patients with varices using Xenon-133. [] These studies provide valuable insights into the potential clinical applications of Chromocarb diethylamine in addressing venous insufficiency.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
